

Tribendimidine: A Technical Guide to Its Discovery, Mechanism, and Clinical Development

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Compound of Interest

Compound Name: Tribendimidine

Cat. No.: B044561

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Executive Summary

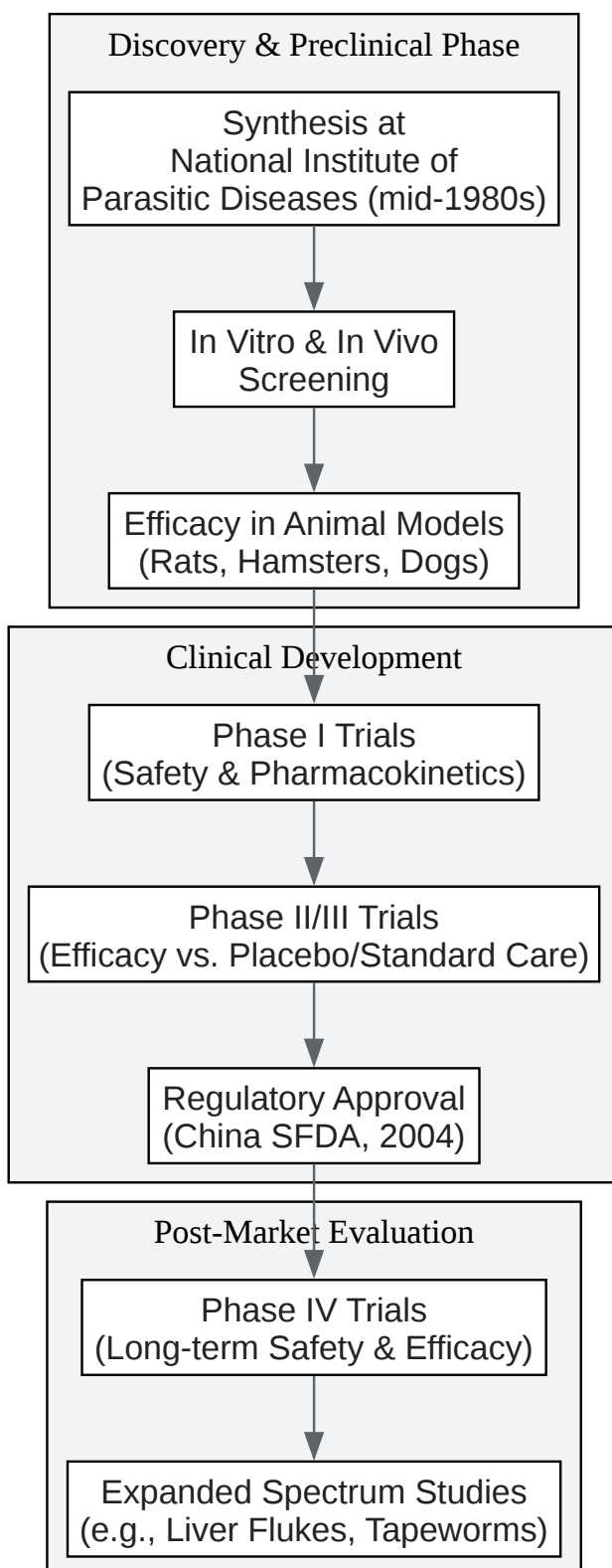
Tribendimidine is a broad-spectrum anthelmintic agent developed in the People's Republic of China. First synthesized in the mid-1980s at the National Institute of Parasitic Diseases (IPD) in Shanghai, it represents one of the few new anthelmintics to reach clinical use in the past three decades.^{[1][2]} Following extensive preclinical and clinical evaluation, it was approved by the China State Food and Drug Administration in 2004 for the treatment of soil-transmitted helminthiasis.^{[2][3]} **Tribendimidine** demonstrates high efficacy against major intestinal nematodes, including hookworms and *Ascaris lumbricoides*, and has shown significant activity against other parasites like *Strongyloides stercoralis*, *Taenia* spp., and the liver flukes *Opisthorchis viverrini* and *Clonorchis sinensis*.^[1] Its mechanism of action involves agonizing the L-type nicotinic acetylcholine receptors (nAChRs) on the muscle cells of susceptible worms, leading to spastic paralysis and subsequent expulsion from the host. This guide provides a comprehensive overview of the history, mechanism of action, pharmacokinetic profile, and clinical efficacy of **Tribendimidine** for an audience of researchers and drug development professionals.

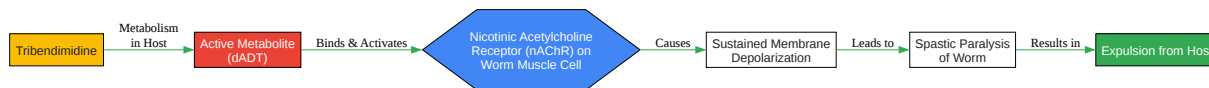
Discovery and History

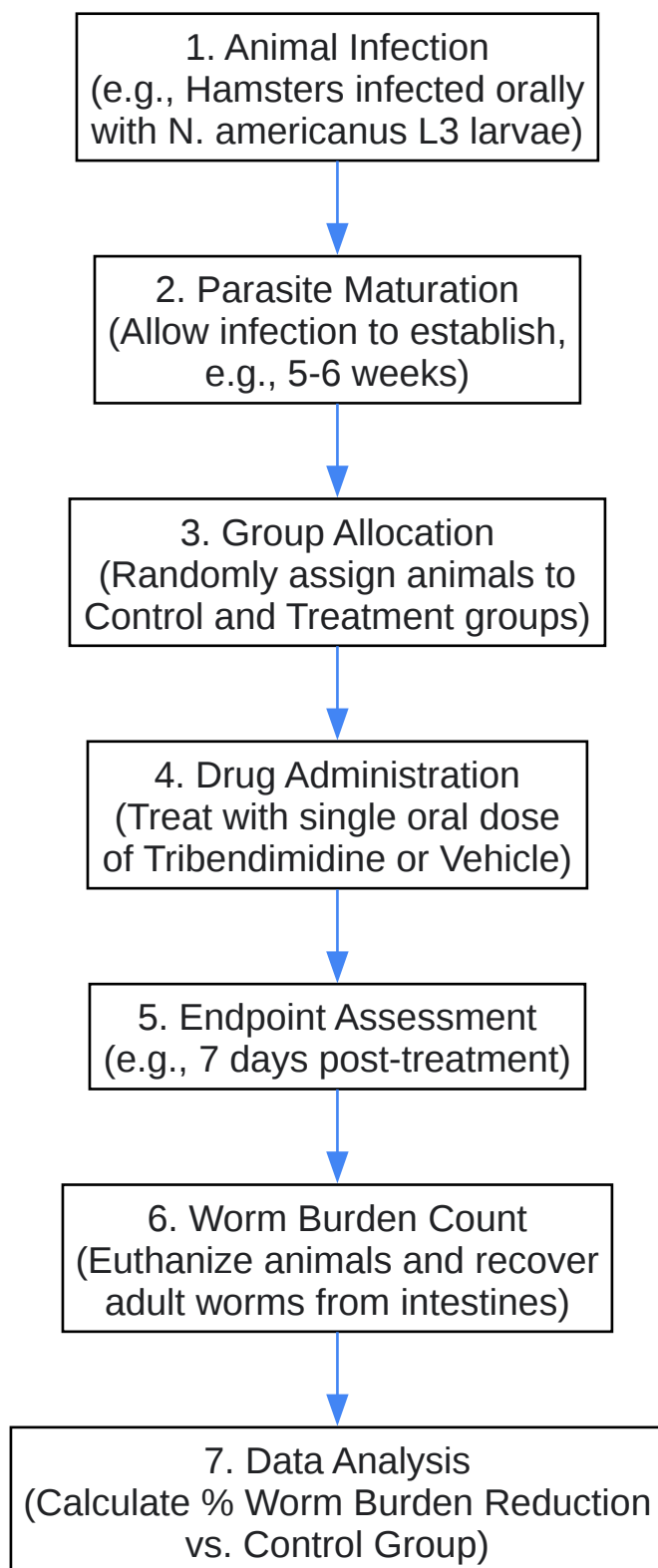
The development of **Tribendimidine** was a multi-decade effort initiated by Chinese scientists to address the significant public health burden of parasitic worm infections.

- 1980s: **Tribendimidine** was first synthesized at the National Institute of Parasitic Diseases in Shanghai. It emerged from a research program focused on developing novel, safe, and effective anthelmintic agents.
- Preclinical Studies: Extensive laboratory studies throughout the late 1980s and 1990s established its high efficacy in various animal models. It proved effective against *Nippostrongylus braziliensis* in rats, *Necator americanus* in hamsters, and *Ancylostoma caninum* in dogs.
- 2004: After successful clinical trials demonstrated its safety and efficacy in humans, **Tribendimidine** was officially approved for human use in China.
- Post-2005: Further clinical investigations, including Phase IV trials, have confirmed its broad-spectrum activity and explored its use against a wider range of helminths, including trematodes and cestodes.

Below is a logical workflow illustrating the key phases of **Tribendimidine**'s development.







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References

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- 2. The New Anthelmintic Tribendimidine is an L-type (Levamisole and Pyrantel) Nicotinic Acetylcholine Receptor Agonist | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. sciencedaily.com [sciencedaily.com]
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